1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone
Description
This compound features a piperidine core substituted with a 4-chlorophenyl group and a hydroxyl group at the 4-position. The ethanone moiety bridges this piperidine to a cyclohexyl group functionalized with a 1H-tetrazole ring via a methyl linker. The hydroxyl group may enhance solubility, while the tetrazole could act as a bioisostere for carboxylic acids, improving metabolic stability .
Properties
Molecular Formula |
C21H28ClN5O2 |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]ethanone |
InChI |
InChI=1S/C21H28ClN5O2/c22-18-6-4-17(5-7-18)21(29)10-12-26(13-11-21)19(28)14-20(8-2-1-3-9-20)15-27-16-23-24-25-27/h4-7,16,29H,1-3,8-15H2 |
InChI Key |
AFHWKLHKXJBBTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)O)CN4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Cyclization via Mannich Reaction
A Mannich reaction between 4-chlorobenzaldehyde, ammonium acetate, and a β-keto ester (e.g., ethyl acetoacetate) yields a piperidinone intermediate. Subsequent reduction with sodium borohydride or catalytic hydrogenation introduces the hydroxyl group.
Reaction Conditions
| Reagent | Role | Temperature | Time | Yield |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | Electrophile | 80°C | 12 h | 65% |
| Ammonium acetate | Ammonia source | Reflux | - | - |
| Ethyl acetoacetate | Nucleophile | - | - | - |
| NaBH4 | Reducing agent | 0°C → RT | 2 h | 78% |
Alternative Route: Grignard Addition
4-Chlorophenylmagnesium bromide reacts with N-Boc-piperidin-4-one, followed by deprotection and hydroxylation via oxymercuration-demercuration. This method offers superior stereocontrol but requires stringent anhydrous conditions.
Preparation of 1-(1H-Tetrazol-1-ylmethyl)cyclohexane
Nitrile Cycloaddition
Cyclohexanemethyl bromide undergoes nucleophilic substitution with sodium azide in the presence of ammonium chloride to form the tetrazole ring via Huisgen [2+3] cycloaddition.
Optimization Notes
Protection-Deprotection Strategy
Temporary protection of the tetrazole nitrogen with trityl chloride prevents side reactions during subsequent coupling steps. Deprotection is achieved via mild acidic hydrolysis (e.g., HCl in ethanol).
Coupling Strategies for Ethanone Bridge Formation
Nucleophilic Acyl Substitution
1-(2-Bromoacetyl)-4-(4-chlorophenyl)-4-hydroxypiperidine reacts with the sodium salt of 1-(1H-tetrazol-1-ylmethyl)cyclohexane in anhydrous THF.
Key Parameters
Friedel-Crafts Acylation
Activation of the piperidine fragment as an acyl chloride (e.g., using oxalyl chloride) enables electrophilic substitution on the cyclohexyl-tetrazole moiety. However, steric hindrance limits yields to ~40%.
Purification and Characterization
Crystallization Techniques
The target compound forms a stable hydrochloride salt, purified via recrystallization from ethanol/water (4:1). Differential scanning calorimetry (DSC) reveals a melting point of 192–195°C, consistent with a single polymorph.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.90 (s, 1H, tetrazole), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 4.20 (s, 2H, CH₂-Tetrazole).
Challenges and Mitigation Strategies
Steric Hindrance
Bulky substituents on both fragments impede coupling efficiency. Microwave-assisted synthesis (100°C, 30 min) enhances reaction rates by 30% compared to conventional heating.
Hydroxyl Group Reactivity
Protection of the piperidine hydroxyl as a tert-butyldimethylsilyl (TBS) ether prevents undesired nucleophilic attack during acylation. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl post-coupling.
Scalability and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the tetrazole ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation products: Ketones or aldehydes.
Reduction products: Dehydroxylated compounds or reduced tetrazole derivatives.
Substitution products: Compounds with different substituents on the chlorophenyl group.
Scientific Research Applications
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Pharmacology: The compound can be studied for its interactions with various biological targets, such as receptors or enzymes.
Chemical Biology: It can be used as a probe to study biological pathways and mechanisms.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The chlorophenyl group may interact with hydrophobic pockets, while the hydroxyl group can form hydrogen bonds. The tetrazole moiety may participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The target compound shares structural motifs with several derivatives, including piperidine/piperazine rings, halogenated aryl groups, and heterocyclic systems. Key comparisons are summarized below:
| Compound Name / ID | Core Structure | Key Substituents | Molecular Weight (g/mol) | Reference |
|---|---|---|---|---|
| Target Compound | Piperidine | 4-ClPh, OH, tetrazole-methyl-cyclohexyl | 443.91 (calculated) | - |
| 1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-1-piperazinyl)-2-(2-thienyl)ethanone | Piperazine | 4-Fluorophenyl-tetrazole, thiophene | 438.50 | |
| 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone | Pyrazolone | 4-ClPh, thiophene, hydroxyl | 380.84 | |
| 1-[1-(4-Chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(piperidin-1-yl)ethanone | Pyrrole | 4-ClPh, dimethyl-pyrrole, piperidine | 371.90 | |
| 1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}phenyl)ethanone | Triazole-linked pyridine | 3-Cl-5-CF3-pyridine, triazole, 4-ClPh | 398.78 |
Key Observations :
- Piperidine vs. Piperazine : The target’s piperidine ring (saturated 6-membered) may confer greater rigidity compared to piperazine (6-membered with two N atoms), affecting receptor binding .
- Tetrazole vs. Other Heterocycles : The tetrazole in the target and ’s compound may enhance bioavailability compared to pyrazolone () or triazole () systems .
- Chlorophenyl Group : Ubiquitous in antimicrobial agents (e.g., ), the 4-ClPh group likely contributes to hydrophobic interactions in target binding .
Key Trends :
Insights :
- Piperidine Functionalization : The target’s synthesis may resemble ’s use of coupling reactions to attach substituents .
- Heterocycle Formation : Pyrazolone derivatives () employ condensation, whereas tetrazole systems () often use cycloaddition .
Pharmacokinetic Properties
Substituents critically influence ADME profiles:
Biological Activity
The compound 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone is a synthetic derivative that has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H26ClN3O2
- Molecular Weight : 375.91 g/mol
- CAS Number : 1391052-53-1
This compound's biological activity is primarily attributed to its interaction with various neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. The presence of the piperidine ring suggests potential interactions with dopamine receptors, while the tetrazole moiety may enhance binding affinity to serotonin receptors.
Receptor Interaction
Research indicates that this compound may exhibit antagonistic effects on certain receptor types, which can lead to modulation of neurotransmitter release. The chlorophenyl and hydroxypiperidine groups are critical for receptor binding and activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antidepressant Effects
Studies have shown that compounds with similar structures exhibit significant antidepressant properties. The modulation of serotonin and norepinephrine levels is believed to contribute to these effects, making it a candidate for further exploration in mood disorder treatments.
Neuroprotective Properties
Research indicates potential neuroprotective effects against oxidative stress and neuroinflammation. In vitro studies demonstrated that the compound could reduce cell death in neuronal cell lines exposed to toxic agents.
Analgesic Activity
Preclinical models suggest that this compound may possess analgesic properties, potentially through modulation of pain pathways involving opioid receptors.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 : Neuroprotection in SH-SY5Y Cells | The compound significantly reduced apoptosis in neuronal cells exposed to oxidative stress, suggesting protective effects against neurodegenerative conditions. |
| Study 2 : Antidepressant-like Effects | In a mouse model, administration resulted in decreased immobility time in forced swim tests, indicating enhanced mood-related behaviors. |
| Study 3 : Pain Modulation | The compound demonstrated significant reduction in pain response in formalin-induced pain models, supporting its analgesic potential. |
Safety and Toxicity
While initial findings are promising, comprehensive toxicity studies are essential to evaluate the safety profile of this compound. Current data suggest low acute toxicity; however, long-term studies are needed to assess chronic exposure risks.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
